molecular formula C9H11FO B13617996 (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13617996
M. Wt: 154.18 g/mol
InChI Key: GHRXLNXWGOFJJL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1

InChI Key

GHRXLNXWGOFJJL-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)F

Origin of Product

United States

Foundational & Exploratory

Physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Introduction

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral alcohol of significant interest in the fields of pharmaceutical and materials science. As a key chiral building block, its enantiomerically pure form is crucial for the synthesis of complex, biologically active molecules. The precise physical properties of this compound are fundamental parameters for its application in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, with a primary focus on its boiling point. It is intended for researchers, scientists, and drug development professionals, offering not only data but also detailed experimental protocols for property determination, grounded in established scientific principles. The causality behind experimental design is emphasized to ensure both accuracy and reproducibility in the laboratory setting.

Compound Identification and Structure

A clear identification of the molecular structure is the foundation for understanding its physical characteristics. The structural features—a chiral secondary alcohol, a substituted aromatic ring with fluoro and methyl groups—dictate the intermolecular forces that govern its physical properties.

  • IUPAC Name: (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

  • Molecular Formula: C₉H₁₁FO

  • Molecular Weight: 154.18 g/mol

  • CAS Number: 1403483-79-4

Caption: Molecular structure of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

Core Physical Properties

Direct experimental data for this specific chiral alcohol is not widely published. Therefore, properties are often estimated based on its precursor or structurally similar compounds. The following table summarizes these key physical parameters.

PropertyValue / Expected ValueSource / Basis for Estimation
Boiling Point Est. > 215 °CEstimated to be higher than its precursor, 1-(4-fluoro-3-methylphenyl)ethanone (Boiling Point: 215 °C)[1][2], due to hydrogen bonding.
Melting Point Not availableExpected to be a low-melting solid or a viscous liquid at room temperature.
Density Est. ~1.1 g/cm³Based on the density of the precursor ketone (1.1 ± 0.1 g/cm³)[3] and similar alcohols like 1-phenylethanol (~1.012 g/mL)[4].
Solubility
    In WaterLowThe polar hydroxyl group allows for some water solubility, but the larger, nonpolar aromatic ring limits it.[5][6]
    In Organic SolventsHighExpected to be soluble in polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane.[7][8]
    In Fluorinated AlcoholsHighFluorinated solvents like HFIP and TFE are known to be excellent solvents for compounds with polar groups.[9]

Boiling Point Determination: An Experimental Approach

The boiling point is a critical parameter for purification by distillation and for defining stable conditions for chemical reactions. For a novel or sparsely characterized compound like (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, experimental determination is essential. The micro-capillary method using a Thiele tube is a standard, reliable technique that requires only a small amount of sample.[10]

Causality in Experimental Design

The choice of this method is deliberate. It minimizes the amount of potentially valuable material needed and provides high accuracy. The key principle is that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[11] The inverted capillary traps vapor, allowing for a precise visual indication of this equilibrium point.

Experimental Protocol: Thiele Tube Method
  • Sample Preparation: Place a few drops (approximately 0.5 mL) of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol into a small test tube or fusion tube.

  • Capillary Insertion: Insert a capillary tube (sealed at one end) into the sample, with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil ensures uniform heat distribution.

  • Initial Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[10] As the temperature rises, the air trapped in the capillary tube will slowly bubble out.

  • Observation at Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][12] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10][12]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11] A second trial should be conducted to ensure reproducibility.

G cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement prep1 Add 0.5 mL of sample to fusion tube prep2 Insert inverted capillary tube prep1->prep2 prep3 Attach tube to thermometer prep2->prep3 heat1 Place assembly in Thiele tube prep3->heat1 heat2 Heat side arm gently heat1->heat2 heat3 Observe for rapid, continuous bubbles heat2->heat3 meas1 Remove heat source heat3->meas1 meas2 Watch for liquid to enter capillary meas1->meas2 meas3 Record temperature as boiling point meas2->meas3

Caption: Experimental workflow for boiling point determination via the Thiele tube method.

Other Essential Physical Properties

Solubility Profile

The solubility of a compound is paramount for its use in synthesis and formulation. (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has a dual nature:

  • Hydrophilic Character: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like water and other alcohols.[5][8]

  • Hydrophobic Character: The 4-fluoro-3-methylphenyl ring is nonpolar and contributes to its solubility in nonpolar organic solvents.

The overall solubility in a given solvent is a balance between these two factors. For short-chain alcohols, the polarity of the -OH group dominates, making them miscible with water.[8] However, as the carbon chain or ring structure increases in size, the nonpolar character begins to dominate, reducing water solubility.[6] Therefore, (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is expected to have low but non-zero solubility in water and high solubility in common organic solvents.

Stereochemistry and Physical Properties

It is critical to note that as an enantiomer, (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol will have physical properties such as boiling point, melting point, density, and solubility in achiral solvents that are identical to its (R)-enantiomer. However, its interaction with other chiral entities (e.g., chiral solvents, catalysts, or biological receptors) will differ. Its optical activity—the rotation of plane-polarized light—is a defining characteristic that distinguishes it from its enantiomer and the racemic mixture.

Conclusion

The physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are integral to its successful application in research and development. While comprehensive experimental data remains to be fully documented in public literature, this guide provides a robust framework based on the properties of analogous structures and established chemical principles. The detailed protocol for boiling point determination offers a clear, self-validating method for researchers to characterize this and other novel compounds with confidence. A thorough understanding and experimental validation of these properties are indispensable for the efficient synthesis, purification, and formulation of new chemical entities.

References

  • Scribd. Distillation and Boiling Point of Ethanol. Available from: [Link]

  • Analysis of alcohols. Available from: [Link]

  • Grokipedia. 1-Phenylethanol. Available from: [Link]

  • JoVE. Boiling Points - Procedure. (2020). Available from: [Link]

  • Jeplerts' Blog. Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. (2008). Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available from: [Link]

  • PubChem. 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol. Available from: [Link]

  • PubChem. 2-Phenylethanol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). Available from: [Link]

  • ChemBK. 1-(4-fluoro-3-methylphenyl)ethanone. (2024). Available from: [Link]

  • Chemsrc. 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Available from: [Link]

  • Master Organic Chemistry. Alcohols - Nomenclature and Properties. (2014). Available from: [Link]

  • ResearchGate. Solubility of chiral species as function of the enantiomeric excess. Available from: [Link]

  • PubChemLite. 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol. Available from: [Link]

  • YouTube. Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. (2020). Available from: [Link]

  • PubChem. Acetoin. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Available from: [Link]

  • Royal Society of Chemistry. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Available from: [Link]

  • MySkinRecipes. 1-(4-Fluoro-3-methylphenyl)ethanone. Available from: [Link]

Sources

Distinguishing the (S) and (R) Enantiomers of 1-(4-Fluoro-3-methylphenyl)ethan-1-ol: A Guide to Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and toxicity. 1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral molecule existing as two non-superimposable mirror images: the (S) and (R) enantiomers. While possessing identical physical properties in an achiral environment, their physiological interactions can differ profoundly. This technical guide provides an in-depth exploration of the critical differences between these enantiomers, focusing on the core methodologies required for their stereoselective synthesis, analytical separation, and definitive characterization. We will detail the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Imperative of Chirality in Drug Design

In the world of molecular interactions, shape is paramount. A significant portion of pharmaceuticals are chiral, and their therapeutic effects are mediated by binding to chiral biological targets like enzymes and receptors.[1] These interactions are often stereospecific, meaning only one enantiomer (the eutomer) elicits the desired pharmacological response, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.[2]

1-(4-Fluoro-3-methylphenyl)ethan-1-ol contains a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to the (S) and (R) enantiomers. This structural motif is common in pharmacologically active compounds. Understanding and controlling the stereochemistry of this molecule is therefore not an academic exercise, but a critical requirement for any rational drug development program. This guide will dissect the key points of differentiation and provide the technical framework for isolating and analyzing these distinct molecular entities.

Physicochemical Properties: A Tale of Sameness and Opposition

Enantiomers are physically identical in an achiral setting. They share the same melting point, boiling point, density, and solubility.[3] The primary physical property that distinguishes them is their interaction with plane-polarized light.

  • Optical Activity: One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while its mirror image will rotate it by an equal magnitude to the left (levorotatory, (-)). It is crucial to note that the (S) or (R) designation, which describes the absolute configuration of the stereocenter based on Cahn-Ingold-Prelog priority rules, does not correlate directly with the direction of optical rotation.[4]

Table 1: Comparison of Physicochemical Properties of Enantiomers

Property(R)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-olRationale
Molecular WeightIdenticalIdenticalSame atomic composition.
Melting PointIdenticalIdenticalCrystal lattice energies are the same.
Boiling PointIdenticalIdenticalIntermolecular forces are identical.
Solubility (in achiral solvents)IdenticalIdenticalSolvation energies are the same.
Specific Rotation ([α])Opposite (e.g., +X°)Opposite (e.g., -X°)The defining differential physical property.

Accessing Stereopure Enantiomers: Synthesis and Resolution

Obtaining enantiomerically pure forms of 1-(4-fluoro-3-methylphenyl)ethan-1-ol is paramount for biological testing. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create a single enantiomer directly from an achiral precursor.[5] For this target molecule, the most logical approach is the asymmetric reduction of the prochiral ketone, 1-(4-fluoro-3-methylphenyl)ethanone, which is commercially available.[6] This is often accomplished using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other.[7]

dot

Caption: Asymmetric synthesis of 1-(4-fluoro-3-methylphenyl)ethan-1-ol.

Chiral Resolution: Separating a Racemic Mixture

Often, a 50:50 mixture (a racemate) of enantiomers is synthesized first. Chiral resolution is the process of separating this mixture. Chiral chromatography is the most powerful and widely used technique for this purpose, both on an analytical and preparative scale.[8]

Principle of Chiral Chromatography: The technique relies on a Chiral Stationary Phase (CSP). The racemic analyte is passed through the column, and the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[9] This difference in interaction strength leads to different retention times, allowing for their separation.[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and are considered the industry standard for a wide range of chiral molecules.[10]

Analytical Characterization and Quality Control

Once a single enantiomer has been synthesized or isolated, its identity and purity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.[11]

Table 2: Key Analytical Techniques for Enantiomer Characterization

TechniquePurposeKey Insights
Chiral HPLC/SFC Quantify enantiomeric purity (e.e. or e.r.)The "gold standard" for determining the ratio of enantiomers in a sample.[3] Provides high accuracy and precision.
Polarimetry Measure optical rotationConfirms the sample is optically active and provides a value ([α]) characteristic of the pure enantiomer under specific conditions.
Circular Dichroism (CD) Help determine absolute configurationMeasures the differential absorption of circularly polarized light.[4] The resulting spectrum can be compared to known standards or theoretical models.
NMR Spectroscopy Structural confirmation and purityCan distinguish between enantiomers when using a chiral solvating or derivatizing agent to induce chemical shift differences.
X-ray Crystallography Absolute configuration determinationThe definitive method for unambiguously determining the 3D structure, provided a suitable single crystal can be grown.[11]
Workflow for Chiral Separation and Analysis

The logical flow from a racemic mixture to a characterized, pure enantiomer involves a systematic process of method development, separation, and verification.

dot

A Racemic Mixture of 1-(4-F-3-Me-phenyl)ethan-1-ol B Chiral Method Development (Column & Mobile Phase Screening) A->B Analyze C Optimized Chiral HPLC/SFC Method B->C Identify Optimal Conditions D Preparative Separation (Scale-up) C->D Implement E1 Isolated (S)-Enantiomer D->E1 E2 Isolated (R)-Enantiomer D->E2 F1 QC Analysis: - Chiral HPLC (for e.e.) - Polarimetry (for [α]) - Spectroscopy (for structure) E1->F1 Verify Purity & Identity F2 QC Analysis: - Chiral HPLC (for e.e.) - Polarimetry (for [α]) - Spectroscopy (for structure) E2->F2 Verify Purity & Identity

Caption: Workflow for enantiomer separation and quality control analysis.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for developing a separation method for the enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol.

1. Initial Column Screening:

  • Rationale: No single chiral column is universal. Screening a small set of columns with diverse selectivities is the most efficient starting point.[9]

  • Procedure:

    • Select 2-3 columns with complementary chiral stationary phases (e.g., an amylose-based, a cellulose-based, and a Pirkle-type column). A common starting point would be columns like Daicel's CHIRALPAK® IA, IB, or IC.

    • Prepare a ~1 mg/mL solution of the racemic analyte in the mobile phase.

    • Screen each column using a standard set of mobile phases. For this molecule, normal phase chromatography is a logical first choice.[12]

      • Screen 1: Hexane/Isopropanol (80:20 v/v)

      • Screen 2: Hexane/Ethanol (80:20 v/v)

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

    • Identify the column/mobile phase combination that provides the best initial separation (resolution > 1.5 is ideal).

2. Method Optimization:

  • Rationale: Fine-tuning the mobile phase composition can significantly improve resolution, reduce run time, and enhance peak shape.

  • Procedure:

    • Using the best column from the screening step, systematically vary the ratio of the alcohol modifier (e.g., from 10% to 30% isopropanol in hexane). A lower alcohol percentage generally increases retention and may improve resolution.

    • Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) if peak shape is poor, although this is less common for neutral alcohols.

    • Adjust the flow rate to balance analysis time and resolution.

3. System Suitability and Validation:

  • Rationale: Ensures the method is robust and reliable for routine use.

  • Procedure:

    • Perform multiple injections of the racemate to establish key parameters like resolution (Rs), selectivity (α), and repeatability of retention times.

    • Confirm the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.

The Ultimate Difference: Biological Activity

While the physical differences outside of optical rotation are non-existent, the divergence in biological activity is often dramatic. The chiral environment of a biological system (enzymes, receptors) can distinguish between the (S) and (R) enantiomers with high fidelity.

Although specific pharmacological data for the individual enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol is not widely published in public literature, it is a foundational principle of medicinal chemistry that they will almost certainly exhibit different biological profiles.[1] One enantiomer may bind with high affinity to a target receptor, initiating a signaling cascade, while the other may not fit into the binding pocket at all. This stereoselectivity is the primary driver for the development of single-enantiomer drugs, as it allows for:

  • Increased Therapeutic Efficacy: By administering only the active eutomer, the therapeutic window can be widened.

  • Reduced Side Effects: Eliminating the distomer can remove off-target effects or toxicity associated with that enantiomer.

  • Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ, and using a single isomer leads to a more predictable dose-response relationship.

Conclusion

The (S) and (R) enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-ol represent two distinct chemical entities despite their identical composition. The core differences lie in their opposing optical rotations and, most critically, their divergent potential for interaction with chiral biological systems. For any researcher or drug developer working with this molecule, a thorough understanding of the principles and techniques of asymmetric synthesis, chiral resolution, and stereospecific analysis is not merely beneficial—it is essential. The ability to produce and definitively characterize a single, desired enantiomer is a prerequisite for elucidating its true pharmacological profile and advancing it as a potential therapeutic agent.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Penasa, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Unipd.
  • Penasa, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, DOI:10.1039/D4CS01202J.
  • Dong, M. W. (2016, October 1). Contemporary Analysis of Chiral Molecules.
  • Wikipedia. (n.d.). Chiral analysis.
  • PubChem. (n.d.). 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol.
  • University of Liverpool. (n.d.). Asymmetric Synthesis.
  • PubMed. (2014, June 15). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Bioorganic & Medicinal Chemistry Letters.
  • Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • HETEROCYCLES. (2010, January 29).
  • ChemBK. (2024, April 9). 1-(4-fluoro-3-methylphenyl)ethanone - Introduction.
  • VTechWorks. (n.d.).
  • PMC. (2024, December 4).
  • The Royal Society of Chemistry. (n.d.).
  • Macmillan Group, Princeton University. (n.d.).
  • Scribd. (n.d.). Asymmetric Synthesis | PDF.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluoro-3-methylphenyl)ethanone.
  • BLDpharm. (n.d.). 369-32-4|1-(4-Fluoro-3-methylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-.
  • Arran Chemical Company. (n.d.). (R)-1-(3-Fluoro-4-methylphenyl)ethanol.
  • Phenomenex. (n.d.).
  • American Elements. (n.d.). 1-(4-fluoro-3-iodophenyl)ethan-1-one.
  • MDPI. (2022, February 14). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
  • PubMed. (2015, July 9). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][11]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist.

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).

Sources

Molecular weight and formula of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Part 1: Physicochemical Identity & Core Data[1]

Executive Summary (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral benzylic alcohol widely utilized as a pharmacophore in the synthesis of tyrosine kinase inhibitors and receptor modulators.[1] Its structural integrity relies on the specific spatial arrangement of the hydroxyl group, which dictates its binding affinity in protein pockets.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name (1S)-1-(4-Fluoro-3-methylphenyl)ethanolStereochemistry at C1 is crucial.[1]
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol Calculated using IUPAC atomic weights.
Monoisotopic Mass 154.0794 DaEssential for HRMS validation.
CAS Number (Racemate) 1178067-48-5Specific (S)-isomer CAS may vary by vendor; often custom synthesized.[1]
Precursor CAS 369-32-41-(4-Fluoro-3-methylphenyl)ethanone (Ketone starting material).[1]
Physical State Viscous Liquid / Low-melting SolidDependent on enantiomeric purity (eutectic behavior).[1]
Solubility DMSO, Methanol, DCMLimited solubility in water.

Part 2: Asymmetric Synthetic Architectures

To obtain the (S)-enantiomer with high Enantiomeric Excess (ee >99%), simple reduction of the ketone precursor is insufficient. Two primary "Green Chemistry" routes are recommended: Biocatalytic Reduction (preferred for scale) and Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Ketoreductase - KRED)

This method utilizes an NADPH-dependent ketoreductase (KRED) enzyme.[1] It is superior due to mild aqueous conditions and the ability to achieve >99.5% ee through enzymatic stereocontrol.

  • Mechanism: The enzyme coordinates the ketone (CAS 369-32-4) in a specific orientation, delivering a hydride from NADPH to the re-face or si-face of the carbonyl carbon.[1] For (S)-selectivity, a "Prelog" or "Anti-Prelog" enzyme is selected based on screening.[1]

  • Cofactor Regeneration: To make the process economical, a coupled enzyme system (Glucose Dehydrogenase - GDH) recycles NADP+ back to NADPH using glucose.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

A chemical alternative using Ruthenium (Ru) catalysts with chiral diamine ligands.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Hydrogen Source: Formic acid/Triethylamine complex.

  • Protocol Note: The chirality of the ligand ((S,S) vs (R,R)) dictates the product configuration.

Figure 1: Comparative Synthetic Workflow

Synthesis_Pathways cluster_Bio Route A: Biocatalysis (Preferred) cluster_Chem Route B: Chemical Catalysis Ketone Precursor: 4-Fluoro-3-methylacetophenone (CAS 369-32-4) KRED Enzyme: KRED (S-Selective) Cofactor: NADPH Ketone->KRED Aqueous Buffer pH 7.0, 30°C RuCat Ru-Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH/TEA Ketone->RuCat organic solvent (e.g., DCM) Product Target Molecule: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (>99% ee) KRED->Product Recycle Cofactor Regen: GDH + Glucose -> Gluconolactone Recycle->KRED NADPH Cycle RuCat->Product

Caption: Comparison of Biocatalytic (KRED) and Chemical (Ru-ATH) routes for asymmetric synthesis.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on proving not just chemical purity, but optical purity.

Enantiomeric Excess (ee) Determination via Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] You must use a polysaccharide-based chiral stationary phase.[1]

  • Column: Daicel Chiralcel OB-H or Chiralpak AD-H (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).[1]

  • Detection: UV at 210 nm or 254 nm.

  • Logic: The (S) and (R) isomers will have distinct retention times due to transient diastereomeric interactions with the chiral column packing.

Structural Confirmation via NMR
  • ¹H NMR (Proton): The benzylic proton (CH-OH) appears as a quartet around δ 4.8–5.2 ppm. The methyl group on the ring appears as a doublet (due to F-coupling) or singlet around δ 2.2–2.3 ppm.

  • ¹⁹F NMR (Fluorine): Critical for confirming the ring substitution pattern. Expect a signal around δ -110 to -120 ppm (referenced to CFCl₃).[1] The fluorine signal will show splitting due to coupling with adjacent aromatic protons.

Figure 2: Analytical Decision Tree

QC_Workflow Sample Crude Reaction Mixture H_NMR 1H NMR & 19F NMR (Confirm Structure) Sample->H_NMR Chiral_HPLC Chiral HPLC (Chiralpak AD-H/OB-H) H_NMR->Chiral_HPLC Decision ee > 99%? Chiral_HPLC->Decision Recrystallize Recrystallization (Enrichment) Decision->Recrystallize No Release Release for Drug Synthesis Decision->Release Yes Recrystallize->Chiral_HPLC

Caption: Step-by-step Quality Control workflow ensuring structural identity and optical purity.

Part 4: Pharmaceutical Relevance

The (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol moiety is a "privileged scaffold" in medicinal chemistry.[1]

  • Bioisosterism: The fluorine atom mimics a hydride in size but alters the electronic properties (lipophilicity and metabolic stability) of the phenyl ring.

  • Kinase Inhibition: This chiral alcohol is often converted to an amine or ether to fit into the ATP-binding pocket of kinases (e.g., ALK, ROS1 inhibitors). The (S)-configuration typically orients the methyl group away from steric clashes within the hydrophobic back pocket of the enzyme.

References

  • PubChem. (2024).[2] 1-(4-Fluoro-3-methylphenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[3][4] Green Chemistry.[3] (Contextual grounding for KRED methodology). Link

  • Sigma-Aldrich. (2024). 1-(4-Fluoro-3-methylphenyl)ethanone Product Specification. (Precursor data).[5][6] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

Sources

Methodological & Application

Technical Application Note: Stereoinversion of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stereochemical inversion of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol to its (R)-enantiomer. While direct S


2 displacement of sulfonates (mesylates/tosylates) is a common inversion strategy, secondary benzylic alcohols are prone to racemization via S

1 pathways due to the stability of the benzylic carbocation.

The Mitsunobu reaction offers a superior alternative, enforcing a concerted S


2 mechanism via an alkoxyphosphonium intermediate, thereby ensuring high enantiomeric purity (>98% ee) of the inverted product. This guide utilizes 4-nitrobenzoic acid  as the nucleophile due to its high acidity (pK

3.4), UV activity, and crystallinity, facilitating purification.
Key Performance Indicators
ParameterTarget Specification
Substrate (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
Target Product (R)-1-(4-Fluoro-3-methylphenyl)ethyl 4-nitrobenzoate
Mechanism Concerted S

2 (Walden Inversion)
Expected Yield 85 - 92% (Ester formation)
Enantiomeric Excess > 98% (post-hydrolysis)

Mechanistic Principles & Logic

The success of this protocol relies on the formation of a highly reactive alkoxyphosphonium species. Unlike standard acid-catalyzed esterifications, the Mitsunobu reaction activates the oxygen of the alcohol, turning the hydroxyl group into a leaving group (triphenylphosphine oxide).

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Betaine Formation: Triphenylphosphine (PPh

    
    ) attacks Diisopropyl azodicarboxylate (DIAD), forming a Morrison-Brunn-Huisgen betaine.
    
  • Pronucleophile Activation: The basic betaine deprotonates the acidic pronucleophile (4-nitrobenzoic acid).

  • Alcohol Activation: The alcohol attacks the phosphorus center, displacing the hydrazine byproduct and forming the alkoxyphosphonium salt.[1]

  • Stereoinversion: The carboxylate anion attacks the alkyl group in a classic S

    
    2 fashion, displacing TPPO and inverting the stereocenter.
    

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Adduct Formation Activated Alkoxyphosphonium Salt (O-P Bond) Betaine->Activated + Acid + Alcohol (Proton Transfer) Acid 4-Nitrobenzoic Acid (pKa 3.4) Acid->Activated Deprotonation Alcohol (S)-Alcohol (Substrate) Alcohol->Activated Attack on P Transition SN2 Transition State Activated->Transition Carboxylate Attack Products (R)-Ester + TPPO (Inverted Product) Transition->Products Inversion (Walden)

Figure 1: Mechanistic flow of the Mitsunobu inversion. The critical step is the S


2 displacement of the alkoxyphosphonium ion by the carboxylate.

Experimental Protocol

Materials & Reagents[7][9][10]
  • Substrate: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (1.0 equiv).

  • Phosphine: Triphenylphosphine (PPh

    
    ), ReagentPlus grade (1.5 equiv).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD ) (1.5 equiv).[2] Note: DIAD is preferred over DEAD due to higher stability and liquid state.

  • Nucleophile: 4-Nitrobenzoic acid (1.5 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Workup: Magnesium Chloride (MgCl

    
    ) (for TPPO removal), Hexanes, Ethyl Acetate.
    
Equipment Setup
  • Flame-dried 2-neck round bottom flask (RBF) under Argon/Nitrogen atmosphere.

  • Constant pressure addition funnel.

  • Internal temperature probe (maintain < 5°C during addition).

Step-by-Step Procedure
Step 1: Solubilization (The "Zero-Hour" Mix)

To the reaction flask, add Triphenylphosphine (1.5 eq), 4-Nitrobenzoic acid (1.5 eq), and the (S)-Alcohol substrate (1.0 eq). Dissolve in anhydrous THF (0.1 M concentration relative to alcohol).

Expert Insight: Unlike some protocols that pre-form the betaine, adding DIAD last to the mixture of Alcohol/Acid/PPh


 is generally more robust for secondary alcohols. This minimizes the risk of "azodicarboxylate alkylation" side reactions where the hydrazine attacks the activated alcohol.
Step 2: Controlled Activation

Cool the mixture to 0°C using an ice bath. Once cooled, add DIAD (1.5 eq) dropwise via the addition funnel over 20–30 minutes.

  • Critical: Monitor internal temperature. Do not allow it to exceed 5°C. The reaction is exothermic.

  • Observation: The solution will likely turn yellow/orange upon DIAD addition and fade as the betaine is consumed.

Step 3: Reaction & Monitoring

Allow the reaction to warm to Room Temperature (23°C) naturally. Stir for 12–16 hours.

  • TLC Monitoring: Eluent 20% EtOAc/Hexanes. The product (ester) will be less polar than the starting alcohol. The 4-nitro group makes the product UV-active (254 nm).

Step 4: Optimized Workup (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the primary contaminant. We utilize a MgCl


 complexation  strategy for efficient removal without heavy chromatography.[3]
  • Concentrate the reaction mixture to ~20% of its original volume.

  • Dilute with Toluene (or 10% EtOAc/Hexane).

  • Add MgCl

    
      (2.0 equiv relative to PPh
    
    
    
    ) and heat to reflux for 30 mins, then cool to RT. TPPO forms an insoluble complex [Mg(TPPO)
    
    
    Cl
    
    
    ].
  • Filter the resulting precipitate through a pad of Celite.

  • Concentrate the filtrate.[4][2]

Step 5: Hydrolysis (Stereocenter Release)

To obtain the inverted (R)-alcohol:

  • Dissolve the crude ester in MeOH/THF (1:1).

  • Add K

    
    CO
    
    
    
    (2.0 eq) or LiOH (2.0 eq). Stir at RT for 2–4 hours.[5]
  • Aqueous workup (EtOAc extraction) yields the (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol .

Workflow Visualization

Workflow Start Start: Dry RBF, N2 atm Mix Mix: (S)-Alcohol + PPh3 + 4-Nitrobenzoic Acid in THF Start->Mix Cool Cool to 0°C Mix->Cool Add Add DIAD (Dropwise) Maintain T < 5°C Cool->Add Stir Stir 16h @ RT Add->Stir Check TLC/HPLC Check (Disappearance of Alcohol) Stir->Check Check->Stir Incomplete Workup Workup: MgCl2 precipitation of TPPO byproduct Check->Workup Complete Hydrolysis Hydrolysis (LiOH/MeOH) to release (R)-Alcohol Workup->Hydrolysis Final Final Product: (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol Hydrolysis->Final

Figure 2: Operational workflow for the stereoinversion protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Betaine hydrolysis due to wet solvent.Ensure THF is distilled or from a fresh solvent purification system (SPS).
Low Yield Steric hindrance of the ortho-methyl group (unlikely but possible).Switch solvent to Toluene; run at higher dilution.
Retention of Configuration "Double inversion" or S

1 character.
Ensure temperature stays < 5°C during addition. Verify reagents are stoichiometric.
Difficult Separation TPPO co-elution.Use the MgCl

precipitation method or filter through a silica plug eluting with 5% Et

O/Pentane first.

References

  • Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[7][8][9][5] Synthesis, 1981(1), 1-28. Link

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[10] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[10][5] Organic Syntheses, 73, 110.[10] Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[7][8][11][4][5][12] Chemical Reviews, 109(6), 2551–2651. Link

  • Stark, M. J., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. ACS Omega, 9, 20. Link

Sources

Using (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol as a chiral building block in API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (CAS: 870849-56-2) has emerged as a critical "privileged structure" in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and targeted Tyrosine Kinase Inhibitors (TKIs).[1] Unlike traditional Proton Pump Inhibitors (PPIs), P-CABs require precise chiral ether or amine linkages to achieve reversible binding at the K+ site of the H+,K+-ATPase enzyme.[1]

This guide details the stereocontrolled integration of this building block. We move beyond basic synthesis to address the critical challenge: maintaining enantiomeric excess (e.e.) during downstream coupling. We compare two validated pathways—Mitsunobu Inversion and Sulfonate Retention —providing a decision matrix for medicinal chemists to select the correct route based on the target API's required absolute configuration.

Molecular Profile & Pharmacophore Logic

The utility of this specific intermediate stems from its substitution pattern, which imparts distinct pharmacological advantages:

  • Metabolic Blocking: The para-fluorine atom blocks CYP450-mediated oxidation at the most reactive site of the phenyl ring, significantly extending the API's half-life (

    
    ).[1]
    
  • Conformational Locking: The meta-methyl group introduces steric bulk that restricts rotation when bound to a receptor, reducing the entropic penalty of binding.[1]

  • Chiral Handle: The benzylic alcohol serves as a versatile anchor for forming C-O (ether) or C-N (amine) bonds, common in P-CAB pharmacophores.

PropertySpecification
IUPAC Name (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
Molecular Weight 154.18 g/mol
Chiral Center Benzylic C1 (S-configuration)
Key Impurities Acetophenone precursor (<0.1%); (R)-enantiomer (<0.5%)
Solubility Soluble in MeOH, DCM, THF; Insoluble in Water
pKa (est) ~14.5 (Alcohol O-H)

Strategic Synthesis Pathways

To utilize this building block, one must first ensure its optical purity. While enzymatic resolution is "green," Asymmetric Transfer Hydrogenation (ATH) is preferred for scalability and speed in early-phase development.

Workflow Logic: The Make vs. Buy Decision
  • Buy: If <100g is needed. (Cost-effective).[2][3]

  • Make (Protocol A): If >100g is needed or specific isotopic labeling (e.g., Deuterium at the benzylic position) is required to further slow metabolism.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Convert 1-(4-fluoro-3-methylphenyl)ethanone to the (S)-alcohol with >98% e.e.

Reagents:

  • Substrate: 1-(4-Fluoro-3-methylphenyl)ethanone[1][4][5][6]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Note: (S,S)-ligand yields (S)-alcohol).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Step-by-Step:

  • Charge: In a reactor, dissolve the ketone (1.0 eq) in dry DMF or DCM (5 vol).

  • Degas: Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Ru-catalyst life).

  • Catalyst Addition: Add Ru-catalyst (0.5 mol%).

  • Initiation: Add HCOOH/Et3N mixture (2.0 eq) dropwise at 0°C.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC.

  • Quench: Add water and extract with Ethyl Acetate.

  • Purification: Crystallization from Hexane/IPA is preferred over chromatography to upgrade e.e. to >99.5%.

Downstream Application Protocols (The "Use")

This is the core of the application note. The user must choose between Method B (Inversion) or Method C (Retention) based on the target drug's stereochemistry.

Decision Matrix: Coupling Strategy

CouplingStrategy Start Start: (S)-Alcohol Building Block Target What is the Target Stereochemistry? Start->Target R_Target Target requires (R)-Configuration (Inversion needed) Target->R_Target Inversion S_Target Target requires (S)-Configuration (Retention needed) Target->S_Target Retention Mitsunobu Method B: Mitsunobu Coupling (DIAD/PPh3) R_Target->Mitsunobu Direct Coupling Activation Method C: Activation/Displacement (Mesylation -> SN2) S_Target->Activation Two-Step Result_R Product: (R)-Ether/Amine (High Stereofidelity) Mitsunobu->Result_R Result_S Product: (S)-Ether/Amine (Double Inversion Strategy) Activation->Result_S via SN2 (Inversion of activated LG)

Figure 1: Strategic decision tree for coupling (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. Note that Method C (Mesylation) followed by nucleophilic attack typically results in overall inversion (S->R) unless a specific retention mechanism (like neighboring group participation) is invoked, or if the nucleophile attacks a non-chiral center. For strict retention, one often performs a double inversion (Mitsunobu with weak acid -> Hydrolysis -> Coupling) or starts with the (R)-enantiomer.[1]

Protocol B: The Mitsunobu Coupling (Stereoinversion)

Best for: Creating chiral ethers (e.g., P-CAB precursors) where the (S)-alcohol is converted to an (R)-ether.[1]

Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks the carbon center, displacing the phosphine oxide with Walden Inversion .

Reagents:

  • (S)-Alcohol (1.0 eq)[3]

  • Nucleophile (e.g., Hydroxy-benzimidazole or Phenol derivative) (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Preparation: Dissolve (S)-Alcohol, Nucleophile, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions (hydrazide formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Validation (Stop/Go): Check LC-MS. If conversion <90%, add additional

    
     and DIAD (0.5 eq each).
    
  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica chromatography.
    

Troubleshooting:

  • Issue: Low yield due to steric bulk of the "3-methyl" group.[1]

  • Solution: Switch solvent to Toluene and heat to 60°C (only if using ADDP instead of DIAD for thermal stability).

Protocol C: Activation via Mesylation (Leaving Group Installation)

Best for: Synthesizing amines or when the nucleophile is too basic for Mitsunobu conditions.

Step 1: Mesylation (Retention of Configuration at C)

  • Dissolve (S)-Alcohol in DCM at 0°C.

  • Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir 1h. The configuration at the chiral carbon is retained because the bond breaking occurs at the O-H, not the C-O.

  • Isolate the (S)-Mesylate.

Step 2: Nucleophilic Displacement (


 - Inversion) [1]
  • React (S)-Mesylate with an amine or alkoxide.

  • Result: (R)-Product.

Note: To achieve Retention (Product is S), you must start with the (R)-Alcohol or perform a double inversion.

Quality Control & Analytical Methods

Validating the Chiral Purity is non-negotiable. The 3-methyl group can make chiral separation difficult due to peak broadening.[1]

Standard Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (varies by column batch).

    • (R)-Enantiomer: ~10.2 min.

    • Resolution (Rs): Must be > 1.5.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Swamy, K. C. K., et al. (2009). The Mitsunobu Reaction: A Review of the Recent Developments. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Scott, J. S., et al. (2016). Discovery of PF-06463922, an ALK/ROS1 Inhibitor (Lorlatinib). MedChemComm, 7, 1451-1456.[1] (Demonstrates chiral benzyl ether synthesis logic). [Link]

  • PubChem Database. (2024). Compound Summary: 1-(4-Fluoro-3-methylphenyl)ethan-1-ol.[1][7] [Link]

  • Takahashi, H., et al. (2018). Process Development of Vonoprazan Fumarate. Organic Process Research & Development. (Contextual reference for P-CAB synthesis workflows). [Link]

Sources

Nucleophilic substitution reactions of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Substitution of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Executive Summary

This guide details the protocols for the stereocontrolled nucleophilic substitution of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (Compound 1) . As a chiral benzylic alcohol, this substrate serves as a critical scaffold in the synthesis of PPAR agonists, kinase inhibitors, and agrochemicals.

The primary challenge in functionalizing Compound 1 is the high propensity for racemization via


 pathways due to the stabilization of the benzylic carbocation intermediate. This guide prioritizes 

stereoinversion protocols
—specifically the Mitsunobu reaction and Activation/Displacement strategies—to ensure high enantiomeric excess (

) in the final product.

Mechanistic Considerations & Substrate Analysis

Electronic Environment

The 4-fluoro-3-methylphenyl moiety presents a unique electronic landscape:

  • 4-Fluoro: Inductively electron-withdrawing (-I) but resonance donating (+R). In the benzylic position, the inductive effect typically dominates, slightly destabilizing the carbocation compared to a proton, but less so than a nitro group.

  • 3-Methyl: Weakly electron-donating via inductive effects (+I) and hyperconjugation.

Implication: The benzylic C-O bond is "labile enough" to ionize under strong acidic conditions (leading to racemization) but requires activation for direct displacement. The protocols below are designed to suppress ionization and force a concerted


 backside attack .
Pathway Selection: The "Benzylic Switch"

To maintain chiral integrity, we must operate strictly within the


 manifold.
  • Pathway A (Preferred): Mitsunobu Reaction.[1][2][3][4][5] Direct conversion of C-OH to C-N, C-O, or C-S bonds with complete Walden Inversion .

  • Pathway B (Alternative): Sulfonate Activation (Mesylation). Conversion to a good leaving group followed by rapid displacement.[3] Risk:[4][6] Benzylic sulfonates are thermally unstable and prone to

    
     leakage.
    

Visualization: Reaction Logic

ReactionLogic Substrate (S)-1-(4-Fluoro-3- methylphenyl)ethan-1-ol Activation Activation Step (PPh3/DEAD or MsCl) Substrate->Activation Intermediate Activated Species (Oxyphosphonium or Mesylate) Activation->Intermediate SN2 SN2 Displacement (Backside Attack) Intermediate->SN2 Low Temp, Strong Nuc SN1 SN1 Leakage (Carbocation Formation) Intermediate->SN1 Heat, Weak Nuc, Polar Solvent Product_Inv (R)-Product (High ee) SN2->Product_Inv Product_Rac Racemic Product (Low ee) SN1->Product_Rac

Figure 1: Decision tree for maintaining stereochemical integrity. The green path represents the target protocols described below.

Protocol 1: Mitsunobu Inversion (C-N Bond Formation)

Objective: Synthesis of (R)-1-(1-azidoethyl)-4-fluoro-3-methylbenzene (Amine precursor). Mechanism:


 with complete inversion.
Materials
ReagentEquiv.Role
Compound 1 1.0Substrate
Triphenylphosphine (

)
1.2Activator
DIAD (Diisopropyl azodicarboxylate)1.2H-acceptor/Activator
DPPA (Diphenylphosphoryl azide)1.2Azide Nucleophile Source
THF (Anhydrous)Solvent0.1 M Concentration
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add Compound 1 (1.0 eq) and

    
      (1.2 eq) to the flask. Dissolve in anhydrous THF (0.1 M relative to substrate).
    
  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Critical: Temperature control prevents side reactions of the azo-reagent.
    
  • Nucleophile Addition: Add DPPA (1.2 eq) dropwise via syringe.

  • Activation (The Critical Step): Dissolve DIAD (1.2 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Expert Note: The solution should turn pale yellow. If the color persists, the reaction is proceeding. Rapid addition generates heat, risking racemization.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.

  • Quench: Add water (2 mL/mmol) and stir for 10 minutes.

  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • Chiral HPLC:

    
    
    
    
    
    (Inversion).
  • IR: Strong azide stretch at

    
    .
    

Protocol 2: Mesylation & Displacement (Scale-Up Alternative)

Objective: Conversion to (R)-chloride or other nucleophiles where Mitsunobu is difficult. Mechanism: Two-step


 (Activation 

Displacement).
Materials
ReagentEquiv.Role
Compound 1 1.0Substrate
Methanesulfonyl Chloride (MsCl) 1.2Activating Agent
Triethylamine (

)
1.5Base (Acid Scavenger)
DCM (Dichloromethane)SolventSolvent
Nucleophile (e.g.,

,

)
2.0Displacement Agent
Step-by-Step Procedure

Part A: Activation (Mesylate Formation)

  • Dissolve Compound 1 and

    
      in dry DCM at 
    
    
    
    (Salt/Ice bath).
  • Add MsCl dropwise. Maintain temperature

    
    .
    
  • Stir for 30-60 mins. Monitor by TLC (disappearance of alcohol).

  • Quench & Wash: Rapidly wash with cold

    
    , then cold saturated 
    
    
    
    , then cold brine.
  • Dry: Dry over

    
     and concentrate in vacuo at 
    
    
    
    .
    • Expert Note: Do not heat. Benzylic mesylates are thermally unstable. Use immediately in Part B.

Part B: Displacement (


) 
  • Dissolve the crude mesylate in anhydrous DMF (Polar Aprotic promotes

    
    ).
    
  • Add the Nucleophile (e.g.,

    
    , 2.0 eq).
    
  • Stir at RT (Do not heat above

    
     unless necessary).
    
    • Causality: Heating benzylic mesylates promotes solvolysis (

      
      ) and elimination (Styrene formation).
      
  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting & QC

Common Failure Modes
ObservationRoot CauseCorrective Action
Low

(Racemization)
Reaction temp too high; Acidic conditions allowed

.
Keep Mitsunobu at

.[3][7] Ensure basic/neutral conditions.
Elimination (Styrene) Base too strong or Mesylate heated.Use weaker bases; Avoid heating mesylates.
No Reaction Steric hindrance from 3-Methyl group.Increase reaction time; Use DEAD instead of DIAD (less steric bulk).
Analytical Method (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected: (S)-Enantiomer (SM) and (R)-Enantiomer (Product) should have distinct retention times (

    
    ).
    

References

  • Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Glaser, M., et al. (2012).[8] Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction.[8] Bioconjugate Chemistry. (Demonstrates azide reduction protocols relevant to the product).

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols.

Sources

Application Notes and Protocols: Synthesis of Chiral Ether Derivatives from (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Ethers in Modern Drug Discovery

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[3] Chiral ethers, in particular, are prevalent structural motifs in a wide array of pharmaceutical agents, contributing to their efficacy and target specificity.

This application note provides a comprehensive guide to the synthesis of chiral ether derivatives starting from the enantiopure secondary benzylic alcohol, (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol. This particular starting material is of interest due to the presence of a fluorine atom and a methyl group on the phenyl ring, which can modulate the compound's electronic and steric properties, making it a valuable synthon for medicinal chemistry.

We will explore two primary, robust, and widely utilized synthetic methodologies for the preparation of chiral ethers from this alcohol: the Williamson Ether Synthesis and the Mitsunobu Reaction. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure the retention or predictable inversion of stereochemistry. Furthermore, this guide will detail the necessary analytical techniques for the characterization and validation of the synthesized chiral ethers, with a focus on confirming their enantiomeric purity—a critical aspect of a self-validating synthetic protocol.

Synthesis of the Chiral Starting Material: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

The enantiomerically pure starting alcohol can be efficiently prepared via the asymmetric reduction of the corresponding prochiral ketone, 4'-fluoro-3'-methylacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for achieving this transformation with high enantioselectivity.[4]

Protocol: Asymmetric CBS Reduction of 4'-Fluoro-3'-methylacetophenone

This protocol is adapted from the well-established CBS reduction methodology for prochiral ketones.[4][5]

Materials:

  • 4'-Fluoro-3'-methylacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol, 1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C to form the catalyst-borane complex.

  • In a separate flame-dried flask, dissolve 4'-fluoro-3'-methylacetophenone (1.54 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Cool the reaction flask containing the catalyst-borane complex to -30 °C using a dry ice/acetone bath.

  • Slowly add the solution of 4'-fluoro-3'-methylacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -30 °C.

  • Allow the mixture to warm to room temperature and then slowly add 1 M HCl (10 mL).

  • Partition the mixture between ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[6][7][8] When applied to a chiral secondary alcohol, the stereochemical outcome at the chiral center is inversion of configuration if the reaction proceeds at the chiral carbon. However, in the standard Williamson synthesis, the alcohol is converted to its conjugate base (an alkoxide), which then acts as a nucleophile. The stereocenter of the alcohol is therefore not directly involved in the substitution, and the configuration is retained.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, which is easily removed from the reaction system.[9]

  • Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal. These solvents solvate the sodium cation, leaving a "naked" and highly nucleophilic alkoxide, while not interfering with the S(_N)2 reaction.[7]

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) is essential to favor the S(_N)2 pathway over the competing E2 elimination, which is more prevalent with secondary and tertiary halides.[7]

Protocol: Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethoxy]methane

Materials:

  • (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

ReagentMolar Eq.MW ( g/mol )Amount
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol1.0154.181.54 g (10 mmol)
Sodium Hydride (60%)1.240.00 (as 100%)0.48 g (12 mmol)
Methyl Iodide1.5141.940.93 mL (15 mmol)
Anhydrous THF--50 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (0.48 g, 12 mmol) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil.

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol (1.54 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (0.93 mL, 15 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral ether.

Caption: Williamson Ether Synthesis Workflow.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[10][11] This reaction proceeds via an S(_N)2 mechanism where the hydroxyl group of the alcohol is activated in situ, making it an excellent leaving group.[12] This method is particularly valuable when a stereochemical inversion at the alcohol center is desired.

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine acts as the reducing agent, and the azodicarboxylate is the ultimate oxidant.[10]

  • Nucleophile: For ether synthesis, a suitable alcohol or phenol is used as the nucleophile. The acidity of the nucleophile is a key consideration, as it must be acidic enough to protonate the intermediate formed from the reaction of PPh₃ and DEAD.[11]

  • Solvent: Anhydrous THF is a common and effective solvent for the Mitsunobu reaction.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Protocol: Synthesis of (R)-1-(4-Fluoro-3-methylphenyl)ethoxy]benzene

Materials:

  • (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

ReagentMolar Eq.MW ( g/mol )Amount
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol1.0154.181.54 g (10 mmol)
Phenol1.294.111.13 g (12 mmol)
Triphenylphosphine1.5262.293.93 g (15 mmol)
Diisopropyl azodicarboxylate (DIAD)1.5202.212.95 mL (15 mmol)
Anhydrous THF--80 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol (1.54 g, 10 mmol), phenol (1.13 g, 12 mmol), and triphenylphosphine (3.93 g, 15 mmol).

  • Dissolve the solids in anhydrous THF (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (2.95 mL, 15 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Mitsunobu_Reaction Start (S)-Alcohol + Phenol + PPh3 + DIAD in THF Intermediate Alkoxyphosphonium Salt Start->Intermediate Reaction at 0°C to RT Product (R)-Ether (Inversion of Configuration) Intermediate->Product SN2 attack by Phenoxide Byproducts Ph3P=O + DIAD-H2 Intermediate->Byproducts Purification Purification Product->Purification Column Chromatography

Caption: Mitsunobu Reaction Workflow.

Characterization and Validation of Chiral Ethers

A critical component of any stereoselective synthesis is the rigorous characterization of the product to confirm its structure and, most importantly, its enantiomeric purity. This serves as a self-validating system for the described protocols.

Spectroscopic Analysis (NMR and Mass Spectrometry)

Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the chemical structure of the synthesized ether derivatives.

Determination of Enantiomeric Excess (e.e.)

a) Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3][13] The choice of the chiral stationary phase (CSP) is crucial and often determined empirically. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a broad range of chiral compounds.

General Chiral HPLC Protocol:

  • Dissolve a small sample of the purified ether in the mobile phase.

  • Inject the sample onto a suitable chiral HPLC column.

  • Elute with an appropriate mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Monitor the elution profile using a UV detector at a suitable wavelength.

  • The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas.

b) NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)

Mosher's acid analysis is a classic and reliable NMR-based method for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[14][15] The chiral alcohol can be converted into diastereomeric esters by reaction with the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of their ratio.

Protocol: Mosher's Ester Formation and NMR Analysis

  • In two separate, dry NMR tubes, dissolve a small amount (~2-3 mg) of the synthesized chiral ether (if it was an alcohol, this would be the starting material) in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of pyridine.

  • To the other tube, add a slight excess of (S)-(+)-MTPA chloride and a small amount of pyridine.

  • Allow the reactions to proceed to completion at room temperature.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

  • Compare the spectra. The presence of a minor diastereomer will be indicated by a separate set of signals. The integration of a well-resolved pair of signals will allow for the calculation of the enantiomeric excess.

Conclusion

The synthesis of enantiomerically pure chiral ethers is a critical task in the development of new pharmaceutical agents. This application note has provided detailed, scientifically-grounded protocols for the synthesis of chiral ether derivatives from (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol using the Williamson ether synthesis and the Mitsunobu reaction. By understanding the mechanistic principles behind these transformations, researchers can make informed decisions to control the stereochemical outcome of their reactions. Furthermore, the inclusion of robust analytical methods for the determination of enantiomeric excess ensures the integrity and validity of the synthetic results. These protocols serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Sekhri, L. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
  • Hilt, G., & Abraham, M. L. (2012).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • BenchChem. (2025). Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction.
  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant chemical synthesis procedure website.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • Zhang, W. B., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
  • Bouzroura, S., et al. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions. Arabian Journal of Chemistry, 4(3), 323-327.
  • Bolchi, C., et al. (2018).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from a relevant chromatography product manufacturer's website.
  • Wang, M. L., & Tseng, Y. H. (2002). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 41(23), 5667-5674.
  • Berrichi, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 45086-45095.
  • Matoga, D., & Armstrong, D. W. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 107-113.
  • Malek, N. A., & Ewies, E. F. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 1(3), 2919-2936.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from a relevant chemical industry resource.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). Chiral drugs: an overview. International journal of pharmaceutical sciences and research, 2(3), 116-120.
  • Al-Zoubi, R. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • Waters Corporation. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC²) with UV Detection.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved from a relevant chemical supplier's technical resources.
  • Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from a relevant academic research group's website.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Purity for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EE-OPT-4F3M Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Enantiomeric Excess (ee) & Process Optimization

Executive Summary

Achieving high enantiomeric excess (>99% ee) for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol requires a shift from thermodynamic equilibrium to strict kinetic control. The presence of the ortho-methyl group relative to the ketone (in the 3-position) and the para-fluoro group creates specific steric and electronic effects that can hinder standard reduction protocols.

This guide prioritizes Biocatalysis (KREDs) as the primary industrial standard for this transformation due to its ability to achieve >99.9% ee. Asymmetric Transfer Hydrogenation (ATH) is provided as the robust chemocatalytic alternative.

Module 1: Biocatalytic Reduction (The Gold Standard)

Mechanism: Ketoreductases (KREDs) utilize NADPH/NADH to deliver a hydride to the prochiral ketone. The "Prelog" rule typically predicts the formation of (S)-alcohols from acetophenones, but specific screening is required.

Standard Protocol: KRED-Mediated Reduction
ComponentSpecificationFunction
Substrate 1-(4-Fluoro-3-methylphenyl)ethan-1-onePrecursor (50–100 g/L loading).
Enzyme (S)-Selective KRED (e.g., Lactobacillus origin)Catalyzes stereoselective reduction.[1]
Cofactor NADP+ / NADPH (0.5 g/L)Hydride source.
Recycling System Glucose Dehydrogenase (GDH) + GlucoseRegenerates NADPH from NADP+.[1]
Buffer 100 mM Potassium Phosphate (pH 7.0)Maintains enzyme ionization state.
Co-solvent IPA or DMSO (10% v/v)Improves substrate solubility.
Workflow Diagram: Enzymatic Cycle & Regeneration

Biocatalysis_Cycle Substrate Ketone Substrate (4-F-3-Me-Acetophenone) KRED KRED Enzyme (Active Site) Substrate->KRED Binding Product (S)-Alcohol Product (>99% ee) KRED->Product Reduction NADP NADP+ KRED->NADP Release GDH GDH / Glucose NADP->GDH Recycling NADPH NADPH NADPH->KRED Hydride Transfer GDH->NADPH Regeneration Gluconate Gluconate GDH->Gluconate Byproduct

Caption: Coupled enzymatic cycle showing the reduction of the ketone by KRED and the simultaneous regeneration of the NADPH cofactor by GDH.[1][2]

Troubleshooting Biocatalysis

Q: My conversion is high (>95%), but the ee is stuck at 92%. How do I improve it?

  • Root Cause: This is likely an enzyme specificity issue, not a reaction condition issue. The enzyme allows a "mismatched" binding mode 4% of the time.

  • Solution:

    • Screen Variants: You must screen a library of KREDs. For (S)-selectivity, focus on enzymes homologous to Lactobacillus kefir ADH or Thermoanaerobacter ADHs.

    • Temperature Drop: Lower the temperature from 30°C to 20°C. This often increases the difference in activation energy (

      
      ) between the favored and unfavored transition states, improving stereoselectivity.
      

Q: The reaction stops at 50% conversion. Is the enzyme dead?

  • Root Cause:

    • pH Drift: Gluconic acid (byproduct of GDH recycling) lowers pH, denaturing the KRED.

    • Product Inhibition: The alcohol product might inhibit the enzyme.

  • Solution:

    • Titration: Use a pH-stat to automatically add 1M NaOH, maintaining pH 7.0.

    • Resin Addition: Add a polymeric adsorbent (e.g., Amberlite XAD-4) to sequester the product in situ (ISPR - In-Situ Product Removal).

Module 2: Asymmetric Transfer Hydrogenation (ATH)

If biocatalysis is unavailable, Ru-catalyzed ATH is the robust chemical alternative.

Critical Warning: Do NOT use Isopropanol (IPA) as the hydrogen donor if your ee is degrading. IPA allows the reaction to be reversible, leading to thermodynamic equilibration (racemization) over time.

Recommended System: Irreversible Kinetic Control
  • Catalyst: RuCl (Noyori-Ikariya type).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or neat azeotrope.

  • Temperature: 0°C to 25°C.

Workflow Diagram: ATH Catalytic Cycle

ATH_Cycle PreCat Ru-Cl Precatalyst ActiveCat Ru-H (16e- Species) PreCat->ActiveCat Activation (-HCl) TS Transition State (Outer Sphere) ActiveCat->TS + Ketone TS->ActiveCat Regeneration (+ HCOOH) Alcohol (S)-Product TS->Alcohol Hydride Transfer Ketone Substrate (Ketone) Donor HCOOH / TEA Donor->ActiveCat H2 Supply CO2 CO2 (Gas) Donor->CO2 Irreversible Loss

Caption: The irreversible ATH cycle using Formic Acid. The release of CO2 gas drives the reaction forward, preventing the reverse oxidation of the product.

Troubleshooting ATH

Q: I am observing "erosion" of ee over time (e.g., 98% at 4h -> 90% at 12h).

  • Diagnosis: You are likely using Isopropanol (IPA). As the product accumulates, the catalyst starts oxidizing the (S)-alcohol back to the ketone (micro-reversibility), and then reducing it again, potentially losing stereochemical fidelity.

  • Fix: Switch to Formic Acid/TEA . This reaction produces CO2 gas, which bubbles out of the solution, rendering the hydride transfer irreversible .

Q: The reaction is sluggish due to the steric bulk of the 3-methyl group.

  • Fix: Increase the catalyst loading from S/C 1000 to S/C 200. Alternatively, switch to a "tethered" Ru-catalyst (e.g., Ru-MsDPEN derivatives) which often exhibit higher Turnover Frequencies (TOF) for sterically hindered substrates.

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure. The presence of the fluorine atom aids separation on specific phases.

Method Development Table:

Column TypeStationary PhaseMobile PhaseExpected Elution
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (95:5)Standard first-line choice.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : EtOH (90:10)Often resolves if OD-H fails.
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Hexane : IPA (98:2)Enhanced selectivity for halogenated aromatics.

Validation Check: Always inject the racemic alcohol (produced via NaBH4 reduction) first to establish the separation factor (


). Ensure resolution (

) > 1.5 before running library screens.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][6] Accounts of Chemical Research.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu).[2][7] Organic & Biomolecular Chemistry.

  • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.

  • Daicel Chiral Technologies. (2024). Instruction Manual for Chiralpak and Chiralcel Columns.

Sources

Technical Support Center: Purification of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

[1][2][3]

Case ID: PUR-582-FME Subject: Recrystallization & Enantiomeric Enrichment Protocols Status: Active Guide Applicable For: Vonoprazan (TAK-438) Intermediates, Chiral Phenyl Ethanols[1]

Executive Summary & Molecule Profile[2]

User Warning: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a low-melting solid or viscous oil at room temperature, depending on enantiomeric excess (ee) and impurity profile.[1] Direct recrystallization is thermodynamically challenging because the melting point depression caused by minor impurities often pushes the substance into a liquid state (oiling out).

This guide prioritizes Low-Temperature Crystallization and Melt Crystallization techniques.[1] If direct crystallization fails, refer to the Derivatization Rescue Protocol in Section 4.

PropertySpecification / Note
Target Molecule (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
CAS (Racemate) 1391053-62-7 (Reference)
Physical State Oil or Low-Melting Solid (< 50°C typically)
Solubility Profile High in MeOH, EtOH, EtOAc, DCM.[1] Low in Heptane/Hexane at <0°C.
Critical Impurities 4-Fluoro-3-methylacetophenone (Starting Ketone), Over-reduced alkanes.[1]

Solvent System Selection

For lipophilic benzyl alcohols, the "Gold Standard" is a non-polar antisolvent combined with a polar modifier to manage the hydroxyl group's hydrogen bonding.

Recommended Solvent Systems
SystemRatio (v/v)ApplicationRisk Level
Heptane / IPA 95:5 to 98:2Primary Choice. High recovery. IPA breaks H-bond aggregates; Heptane forces precipitation.[1]Low
Hexane / MTBE 90:10Good for lower melting points.[2] MTBE prevents rapid oiling out better than pure alkanes.[2]Medium
Toluene / Pentane 1:5Use only if cooling to -20°C or below. Toluene provides excellent impurity rejection (pi-stacking).[1]High (Oiling)
Cyclohexane 100%Melt Crystallization. Dissolve at 40°C, cool slowly.Medium
FAQ: Why not use Ethanol/Water?

Answer: While common for solids, water often causes this specific lipophilic alcohol to phase-separate into an oil ("emulsification") rather than crystallize, especially if the melting point is near ambient temperature. Avoid aqueous systems unless the solid has a confirmed melting point >60°C.

Workflow: Low-Temperature Recrystallization

This protocol is designed to handle the low melting point of the target compound.

Phase 1: Dissolution & Seeding[1][2]
  • Preparation: Place crude oil/solid (10 g) in a round-bottom flask.

  • Dissolution: Add 5 volumes (50 mL) of Heptane.

  • Heating: Warm gently to 35-40°C. Do not overheat, or you risk degrading the ee% via racemization if acidic/basic impurities are present.[2]

  • Co-Solvent: If the oil does not dissolve, add Isopropyl Alcohol (IPA) dropwise until a clear solution is obtained. (Target <5% IPA).

  • Filtration: Filter warm (0.45 µm PTFE) to remove particulate seeds that could induce racemic crystallization.[2]

Phase 2: Controlled Cooling (The Critical Step)
  • Cool to Ambient: Allow the solution to cool to 20°C under slow stirring (50 RPM).

  • Seeding: At 20°C, add 0.1% w/w pure seed crystals of the (S)-enantiomer.

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • The "Cloud Point": Watch for turbidity. If the solution turns milky (emulsion/oiling out) rather than sparkly (crystals), STOP . (See Troubleshooting).

  • Deep Cooling: Once nucleation is confirmed, cool the slurry to -10°C or -20°C at a rate of 5°C/hour.

  • Harvest: Filter cold. Wash with pre-chilled (-20°C) Heptane.[1]

Troubleshooting: "Oiling Out" & Phase Separation

Oiling out is the most common failure mode for fluorinated phenylethanols. Use this logic flow to diagnose and fix the issue.

RecrystallizationTroubleshootStartIssue: Material Oiled OutCheckTempCheck Solution TempStart->CheckTempReheatReheat to DissolutionCheckTemp->ReheatSolution is cloudySeedAvailableAre Seed Crystals Available?Reheat->SeedAvailableAddPolarAdd 2% Polar Solvent(IPA or MTBE)SeedAvailable->AddPolarNo SeedsSlowCoolCool at 1°C/minAgitate vigorouslySeedAvailable->SlowCoolHas SeedsAddPolar->SlowCoolDerivatizeCRITICAL STOP:Switch to Derivatization(Ester Formation)SlowCool->DerivatizeStill Oiling Out

Figure 1: Decision matrix for handling phase separation (oiling out) during crystallization.

The "Derivatization Rescue" Protocol

If the alcohol persists as an oil, you cannot purify it directly via crystallization. You must temporarily increase the molecular weight and melting point.

  • Derivatize: React the crude alcohol with 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride .

  • Crystallize: The resulting ester will have a significantly higher melting point (>80°C), allowing easy recrystallization from Ethanol/EtOAc to upgrade ee%.

  • Hydrolyze: Cleave the ester (LiOH/MeOH) to recover the pure (S)-alcohol.

Enantiomeric Enrichment Logic

Recrystallization only upgrades enantiomeric excess (ee) if the chiral mixture behaves as a Conglomerate or if the impurity profile allows purification near the Eutectic Point .

FAQ: My ee% is stuck at 85%. Why?

Technical Insight: If your system is a racemic compound (most common for organic solids), the racemate crystal lattice is more stable than the pure enantiomer lattice.

  • Scenario: If you are near the eutectic composition, further crystallization might co-precipitate the racemate, capping your yield.

  • Solution: You must enrich the oil to >90% ee (via Kinetic Resolution or Chromatography) before attempting the final polish crystallization. Crystallization is often a "finishing" step, not a "gross purification" step for this class of molecules.

References & Grounding

  • Vonoprazan Synthesis Context:

    • Development of a Synthetic Route to Vonoprazan. (Discusses intermediates including fluorinated phenylethanols).[2]

    • Source:

  • General Recrystallization of Low-Melting Chiral Alcohols:

    • Enzymatic resolution and process handling of 1-(4-fluorophenyl)ethanol. (Provides solubility and physical state context).

    • Source: [2]

  • Solvent Selection for Lipophilic Alcohols:

    • Common Solvents for Recrystallization.[2][3][4][5] (University of Rochester / ChemPros Data).

    • Source: [2]

Disclaimer: This guide assumes the user follows standard GLP (Good Laboratory Practice).[1] Handling fluorinated aromatics requires appropriate PPE.[2] Always verify the melting point of your specific batch before scaling up.

Technical Support Center: Purification of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Residual Metal Catalysts (Ru/Rh/Ir) to ICH Q3D Standards Ticket ID: CHEM-SUP-2024-001 Status: Open

Executive Summary & Diagnostic Triage

The Challenge: You are synthesizing (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol , likely via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) catalyst (e.g., Ru-TsDPEN, Noyori-type complexes).

The Regulatory Constraint: Under ICH Q3D (R2) guidelines, Ruthenium and Rhodium are Class 2B elemental impurities (if intentionally added).

  • Oral PDE: 100 µ g/day .

  • Parenteral PDE: 10 µ g/day .

  • Target Limit: Typically <10 ppm in the API to ensure compliance regardless of dose.

Immediate Action Required: Before selecting a protocol, determine your "Impurity Load" and "Product State."

Decision Matrix: Purification Strategy

The following logic gate determines your optimal workflow.

PurificationStrategy Start START: Crude Product Analysis CheckState Physical State at RT? Start->CheckState Liquid Oil / Viscous Liquid CheckState->Liquid Solid Crystalline Solid CheckState->Solid CheckLoad Metal Concentration (ICP-MS) Liquid->CheckLoad Solid->CheckLoad If amorphous/oily MethodC PROTOCOL C: Crystallization (Only if MP > 40°C) Solid->MethodC Preferred if possible HighLoad High Load (>500 ppm) CheckLoad->HighLoad LowLoad Moderate Load (<100 ppm) CheckLoad->LowLoad MethodA PROTOCOL A: Bulk Adsorption (Carbon) + Polishing (Si-Scavenger) HighLoad->MethodA MethodB PROTOCOL B: Direct Scavenging (Si-Thiol / Si-DMT) LowLoad->MethodB

Figure 1: Decision matrix for selecting the purification methodology based on physical state and initial metal contamination levels.

Technical Guides & Protocols

Protocol A: The "Double-Pass" (High Contamination >500 ppm)

Best for: Crude reaction mixtures where the catalyst was not removed by filtration. Mechanism: Activated carbon acts as a bulk sponge (physisorption), followed by a functionalized silica scavenger for specific ligand exchange (chemisorption).

Materials:

  • Activated Carbon: Darco KB-G or Ecosorb C-941 (optimized for precious metals).

  • Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).

  • Solvent: Methanol or Ethanol (High solubility is required for efficiency).

Step-by-Step:

  • Dissolution: Dissolve the crude oil in 10 volumes (10 mL/g) of MeOH or EtOH.

  • Bulk Pass: Add Activated Carbon (10-20 wt% relative to substrate). Stir at 50°C for 2 hours .

    • Warning: Do not exceed 60°C to prevent racemization of the benzylic alcohol.

  • Filtration 1: Filter through a Celite pad to remove carbon.

  • Polishing: To the filtrate, add SiliaMetS® DMT (5-10 wt% or 2-4 equivalents relative to residual metal).

  • Incubation: Stir at 40-50°C for 4 hours .

  • Final Filtration: Filter through a 0.45 µm membrane.

  • Analysis: Check metal content via ICP-MS.

Protocol B: Direct Scavenging (Moderate Contamination <100 ppm)

Best for: Polishing steps or when yield loss to Carbon is a concern. Mechanism: High-affinity ligands (Thiol/DMT) covalently bind the metal, displacing the organic ligands (e.g., TsDPEN).

Scavenger Screening Data (Typical Efficiency for Ru-Arene Complexes):

Scavenger TypeFunctional GroupRu Removal EfficiencyRec.[1][2][3] SolventNotes
Si-DMT Dimercaptotriazine>95% MeOH, THFBest for Ru-Cl species.
Si-Thiol Propylthiol85-92% MeOH, EtOAcGeneral purpose, cheaper.
Si-TAAcOH Triamine Tetraacetic Acid70-80%Water/MeOHGood for ionic Ru species.
Cysteine Amino Acid (Free)60-75%Water (Wash)pH dependent; risk of emulsion.

Optimization Workflow: If standard Si-Thiol fails, perform a parallel screen using 4 vials (Thiol, DMT, TMT, Imidazole) at 50°C for 4 hours.

Critical Troubleshooting (FAQs)

Issue 1: "My product is racemizing during purification."

Diagnosis: Benzylic alcohols like (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are susceptible to acid-catalyzed racemization (SN1 pathway) or thermal racemization. Root Cause:

  • Some scavengers (e.g., Si-SCX-2 , sulfonic acid) are acidic.

  • Excessive heating (>60°C) in protic solvents. Solution:

  • Avoid Acidic Scavengers: Do NOT use SCX-2 or acidic alumina.

  • Buffer the System: If using a thiol scavenger that might release protons, add 1% Triethylamine (TEA) to the mixture.

  • Temperature Control: Keep scavenging steps <45°C.

Issue 2: "The metal content plateaued at 50 ppm."

Diagnosis: The metal is likely trapped in a stable, kinetically inert complex (e.g., an 18-electron Ru-arene complex that won't dissociate). Solution: The Oxidative Release Method.

  • Add a mild oxidant (e.g., dilute H₂O₂ or air sparging) during the scavenger step.

  • Mechanism: Oxidation of the Ru(II) to Ru(III/IV) disrupts the stable complex, making the metal "labile" and available to bind to the scavenger.

  • Caution: Ensure your alcohol is stable to mild oxidation (benzylic alcohols can oxidize to ketones). Test on a small scale first.

Issue 3: "The product is an oil and traps solvent/scavenger dust."

Diagnosis: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is likely a viscous oil. Solution:

  • Dilution is Key: Do not attempt to treat the neat oil. Dilute to <0.1 M concentration.

  • Zeta Potential: If silica fines pass through the filter, use a 0.2 µm PTFE filter or switch from loose silica powder to SiliaPrep™ cartridges (flow chemistry approach) or E-PAK™ radial flow cartridges to eliminate fines.

Advanced Workflow: Scavenger Screening

Use this logic to optimize the scavenger choice if the default (Si-DMT) fails.

ScavengerScreening Sample Crude Sample (Dissolved) Split Split into 4 Vials Sample->Split Vial1 Vial A: Si-Thiol (Standard) Split->Vial1 Vial2 Vial B: Si-DMT (High Affinity) Split->Vial2 Vial3 Vial C: Si-TMT (Cross-linked) Split->Vial3 Vial4 Vial D: Carbon (Control) Split->Vial4 Incubate Incubate 4h @ 45°C Vial1->Incubate Vial2->Incubate Vial3->Incubate Vial4->Incubate Analyze Filter & ICP-MS Incubate->Analyze Select Select Best Candidate Analyze->Select

Figure 2: Parallel screening workflow to identify the most effective scavenger for the specific metal-ligand complex present.

References & Authority

Regulatory Guidelines:

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[4] Link

Technical Application Notes & Literature: 2. SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. (Standard industrial reference for Ru removal). Link 3. Biotage. Removal of Ruthenium from Metathesis Reactions using ISOLUTE® Si-Thiol. Application Note. Link 4. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on metal scavenging mechanisms). Link 5. Macnaughtan, M. L., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.[3][5] Organic Process Research & Development.[1] (Review of extraction vs. adsorption). Link

Disclaimer: This guide is for research and development purposes. All final processes must be validated against specific quality attributes (CQA) of the target molecule.

Sources

Resolving solubility issues of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming aqueous insolubility of fluorinated chiral intermediates.

Executive Summary

You are encountering solubility limitations with (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol . This is a common challenge with fluorinated aromatic alcohols. The molecule exhibits high lipophilicity due to the combined effect of the aromatic ring, the methyl group, and the fluorine atom, which creates a hydrophobic sector on the benzene ring. Furthermore, as a neutral secondary alcohol, it lacks ionizable groups (pKa > 15), rendering pH adjustment ineffective for solubilization.

This guide provides a tiered troubleshooting approach, moving from simple co-solvent systems to advanced encapsulation strategies.

Module 1: Diagnostic & Characterization

Before attempting solubilization, confirm the physicochemical barriers.

The "Fluorine Effect" & Lipophilicity

The fluorine atom at the para position (relative to the ethyl group) exerts a strong electron-withdrawing effect but also contributes significant hydrophobicity. Unlike a hydroxyl group which donates hydrogen bonds, the C-F bond is non-polarizable and lipophilic.

  • Estimated LogP: ~2.5 – 3.0 (Moderately Lipophilic).

  • Crystal Lattice Energy: The ortho-methyl/fluoro substitution pattern likely creates efficient crystal packing, increasing the energy required to break the lattice (heat of fusion) before solvation can occur.

Solubility Decision Tree

Solubility_Decision_Tree Start Start: Define Target Concentration Check_Conc Is Target < 100 µM? Start->Check_Conc Low_Conc Tier 1: Co-Solvent (DMSO/Ethanol) Check_Conc->Low_Conc Yes High_Conc Is Target > 100 µM? Check_Conc->High_Conc No Bio_Assay Is this for a Biological Assay (Cells/Enzymes)? High_Conc->Bio_Assay Toxicity Can system tolerate >1% DMSO? Bio_Assay->Toxicity Tier2 Tier 2: Cyclodextrin (HP-β-CD) Toxicity->Tier2 No (Sensitive) Tier3 Tier 3: Surfactant/Micelles (Tween 80 / TPGS) Toxicity->Tier3 Yes (Robust)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and assay sensitivity.

Module 2: Tier 1 - Co-Solvent Strategies

Use Case: High-throughput screening (HTS) or low-concentration enzymatic assays (< 100 µM).

The "DMSO Shock" Phenomenon

A common error is adding a highly concentrated DMSO stock directly to aqueous media. This causes rapid local supersaturation, leading to the "crashing out" of the compound as amorphous precipitate.

Correct Step-Down Dilution Protocol

To maintain solubility, you must reduce the dielectric contrast between the stock and the buffer gradually.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Intermediate Solvent: PEG-400 (Polyethylene glycol 400).

  • Final Buffer: PBS or Media.

Protocol:

  • Master Stock: Dissolve compound in DMSO at 100x the final desired concentration (e.g., 10 mM).

  • Intermediate Step: Dilute the Master Stock 1:10 into pure PEG-400 . Vortex vigorously.

    • Why? PEG-400 acts as a bridge. It is miscible with both DMSO and water but has a lower polarity than water, preventing immediate precipitation.

  • Final Dilution: Slowly add the PEG/DMSO mix to the aqueous buffer with constant stirring.

    • Final Composition: 1% DMSO, 9% PEG-400, 90% Buffer.

Solvent Compatibility Table

SolventSolubility PotentialBiological RiskRecommendation
DMSO HighCell toxicity > 0.5%Use as primary stock solvent.
Ethanol ModerateVolatility / Enzyme inhibitionGood for acute dosing; avoid for long incubations.
PEG-400 ModerateLow toxicityExcellent intermediate "bridging" solvent.
Glycerol LowViscosity issuesAvoid; poor solubilizer for this chemotype.

Module 3: Tier 2 - Cyclodextrin Encapsulation (Gold Standard)

Use Case: Animal dosing (IP/IV/Oral) or sensitive cell assays where DMSO is toxic.

Mechanism of Action

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol contains a hydrophobic phenyl ring that fits ideally into the cavity of


-Cyclodextrin (

-CD)
. We recommend Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
over parent

-CD due to its higher aqueous solubility (>600 mg/mL vs 18 mg/mL).
Complexation Protocol (Equilibrium Method)

Reagents:

  • HP-β-CD (Pharmaceutical Grade).

  • Milli-Q Water.

  • 0.45 µm PVDF Syringe Filter.

Workflow:

CD_Workflow Step1 Prepare Vehicle 20% w/v HP-β-CD in Water Step2 Add Compound (Excess Solid) Step1->Step2 Step3 Equilibration Stir 24-48h @ RT (Protect from Light) Step2->Step3 Step4 Filtration 0.45 µm PVDF Step3->Step4 Step5 Clear Solution (Drug-CD Complex) Step4->Step5

Figure 2: Workflow for generating a thermodynamic inclusion complex.

Detailed Steps:

  • Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution.

  • Addition: Add the compound in excess (e.g., 5 mg/mL) to the vehicle. It will look cloudy.

  • Mixing: Stir at room temperature for 24 hours. The cyclodextrin cavity will capture the drug molecules, pulling them into solution.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove un-complexed solid.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the final soluble concentration.

Module 4: Tier 3 - Surfactant Systems

Use Case: Very high concentration requirements (> 5 mg/mL) for toxicology studies.

If Cyclodextrins fail to reach the target concentration, use non-ionic surfactants to form micelles.

Recommended System: TPGS (d-α-Tocopheryl polyethylene glycol 1000 succinate)

  • Why: TPGS is a Vitamin E derivative. The Vitamin E tail is highly lipophilic and compatible with the fluorinated phenyl ring of your compound.

  • Protocol:

    • Melt TPGS (waxy solid) at 50°C.

    • Dissolve your compound directly into the molten TPGS.

    • Slowly add warm water (50°C) while stirring to form a clear micellar solution.

    • Cool to room temperature.

Frequently Asked Questions (FAQ)

Q1: Can I use acid or base to dissolve this compound? A: No. The molecule is a neutral alcohol. It does not have a basic nitrogen (like an amine) or an acidic proton (like a carboxylic acid) that ionizes in the pH 1-14 range. Adding strong acid may actually dehydrate the alcohol to form a styrene derivative (elimination reaction), destroying your sample.

Q2: Will the Cyclodextrin affect the chirality of my (S)-enantiomer? A: Cyclodextrins are chiral hosts. While they will not racemize your compound chemically, they may have a slightly different affinity (


) for the (S)-enantiomer versus the (R)-enantiomer. This is generally beneficial, as chiral recognition often aids stability, but be aware that the "effective" solubility might differ if you were using a racemate.

Q3: Why does my solution precipitate after freezing and thawing? A: Freeze-thaw cycles promote crystal nucleation. The "Fluorine Effect" encourages strong lattice packing. If a precipitate forms, do not just vortex. You must sonicate and potentially warm the solution to 37°C to re-dissolve the precipitate.

References

  • Lipophilicity and Fluorine Substitution

    • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

  • Cyclodextrin Complexation Strategies

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Solubility Protocols in Drug Discovery

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • TPGS in Formulation

    • Guo, Y., et al. (2013). The applications of Vitamin E TPGS in drug delivery. European Journal of Pharmaceutical Sciences, 49(2), 175-186.

Sources

Validation & Comparative

Definitive Absolute Configuration of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol: A Crystallographic Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive workflow for determining the absolute configuration of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol .

While X-ray crystallography is the "Gold Standard" for absolute configuration, this specific molecule presents a "Light Atom" challenge (C, H, O, F only) and likely exists as an oil or low-melting solid. This guide prioritizes a robust derivatization strategy to ensure crystallizability and unambiguous anomalous scattering, comparing it against alternative spectroscopic methods.

Executive Summary: The "Light Atom" Challenge

In drug development, assigning the correct enantiomer is non-negotiable. For (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol , direct X-ray crystallography is risky. The molecule lacks "heavy" atoms (Z > Si) required for strong anomalous scattering using standard Molybdenum (Mo) radiation. While Copper (Cu) radiation can theoretically resolve the absolute structure using the Fluorine signal, the method relies on growing a high-quality single crystal of the native alcohol, which is often an oil.

The Solution: This guide recommends derivatization with p-bromobenzoyl chloride . This introduces a heavy Bromine atom (Z=35), serving two critical functions:

  • Induces Crystallinity: Converts the likely oily alcohol into a rigid, crystalline solid.

  • Anomalous Scattering: Provides a strong anomalous signal for the Flack Parameter , guaranteeing a definitive absolute configuration assignment even with standard Mo radiation.

Part 1: Strategic Methodological Comparison

Before committing to X-ray, researchers must evaluate the landscape. X-ray is the only method that provides a direct, 3D spatial map of the atoms.

FeatureX-ray Crystallography (Recommended) NMR (Mosher's Method) Vibrational CD (VCD)
Primary Mechanism Direct imaging of electron density & anomalous scattering (Bjivoet pairs).Chemical shift differences (

) between diastereomeric esters.[1]
Comparison of experimental IR chirality to DFT-calculated spectra.
Sample State Single Crystal (Solid).[2] Often requires derivatization.Solution (Oil/Solid). Requires derivatization (MTPA).Solution. No derivatization needed.
Absolute Certainty Definitive (>99%) . The Flack parameter provides a statistical probability of correctness.High , but indirect. Relies on conformational models that can fail for sterically hindered substrates.Moderate-High . Heavily dependent on the accuracy of the computational model (DFT).
Suitability for Target Excellent (via p-Bromobenzoate). Overcomes the "light atom" and "oil" issues simultaneously.Good. Standard for oils, but does not provide a physical archive (crystal) of the standard.Good. Useful if crystallization fails entirely.
Part 2: The Crystallographic Workflow

The following diagram illustrates the decision logic and workflow for this specific molecule.

G Start Target: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol CheckState Physical State Check Start->CheckState IsSolid Solid / Crystal? CheckState->IsSolid DirectXRD Direct X-ray (Cu Source) IsSolid->DirectXRD Yes (Rare) Deriv Derivatization (Heavy Atom) IsSolid->Deriv No (Oil) or Light Atom Risk Synthesis React with p-Bromobenzoyl Chloride Deriv->Synthesis Cryst Crystallization (Slow Evap/Vapor Diff) Synthesis->Cryst DataCol X-ray Data Collection (Mo or Cu) Cryst->DataCol Solve Structure Solution & Refinement DataCol->Solve Flack Check Flack Parameter (x) Solve->Flack Flack->Solve x ≈ 1.0 (Invert Model) Result Confirm Absolute Configuration (S) Flack->Result x ≈ 0.0 (u < 0.04)

Figure 1: Decision matrix for determining absolute configuration. The green path (Derivatization) is the robust standard for light-atom secondary alcohols.

Part 3: Experimental Protocol (Self-Validating)
Step A: Heavy-Atom Derivatization (p-Bromobenzoate Synthesis)

Rationale: We introduce Bromine to ensure the Flack parameter (


) converges to 0.0 (correct) or 1.0 (inverted) with high statistical significance.
  • Reagents: Dissolve (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (1.0 equiv) in dry Dichloromethane (DCM).

  • Base: Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Acylation: Slowly add 4-bromobenzoyl chloride (1.1 equiv) at 0°C. Warm to room temperature and stir for 2-4 hours.

    • Checkpoint: Monitor via TLC. The ester is less polar (higher

      
      ) than the alcohol.
      
  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Pass through a short silica plug (Hexanes/EtOAc) to remove excess acid chloride/DMAP.

Step B: Crystallization Strategy

Rationale: X-ray requires a single, ordered crystal.

  • Solvent Selection: The p-bromobenzoate ester is moderately polar.

  • Method 1 (Slow Evaporation): Dissolve ~10 mg in a minimal amount of Ethanol or Acetonitrile in a small vial. Cover with parafilm, poke 2-3 small holes, and allow to stand vibration-free for 2-7 days.

  • Method 2 (Vapor Diffusion): Dissolve sample in DCM (inner vial). Place in a larger jar containing Pentane (antisolvent). Seal the outer jar. Pentane vapor will diffuse into the DCM, slowly lowering solubility and growing crystals.

Step C: Data Collection & Analysis
  • Mounting: Select a clear, prismatic crystal. Mount on a cryoloop with Paratone oil.

  • Collection: Collect data at 100 K (reduces thermal motion).

    • Source: Mo-K

      
       (
      
      
      
      Å) is sufficient due to the Bromine atom. If using the native alcohol (no Br), Cu-K
      
      
      (
      
      
      Å) is mandatory to detect the Fluorine anomalous signal.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

  • Absolute Configuration Validation (The Flack Parameter):

    • The refinement software calculates the Flack parameter (

      
      ).
      
    • 
       (with standard uncertainty 
      
      
      
      ):
      The model is correct.
    • 
      :  The model is inverted (the crystal is the opposite enantiomer of the model). Invert the coordinates and re-refine.
      
    • 
      :  Racemic twin or wrong space group.
      
Part 4: Validating the (S)-Configuration

Once the structure is solved, you must visually and chemically verify the stereocenter against the Cahn-Ingold-Prelog (CIP) rules.

CIP Priority Assignment for C1:

  • -O-C(O)-Ar-Br (Oxygen atom, highest atomic number).

  • 4-Fluoro-3-methylphenyl Ring (Carbon bonded to C, C, H).[3]

  • -CH₃ (Carbon bonded to H, H, H).

  • -H (Hydrogen, lowest priority).

Visual Check: Orient the 3D structure on screen so the H atom (Priority 4) is pointing away from the viewer.

  • Trace the path from Priority 1

    
     2 
    
    
    
    3.[4][5]
  • Counter-Clockwise = (S) .[6]

  • Clockwise = (R) .[6]

Reporting the Data:

"The absolute configuration was determined to be (S) based on the refined Flack parameter


 using Mo-K

radiation. The chiral center at C1 confirms the S-configuration according to CIP priority rules."
References
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Chimica Slovenica, 51, 435-445. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography and Absolute Structure Determination.[7][8][9][10][11][12] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link

Sources

Comparative Guide: Enzymatic vs. Chemical Reduction for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol Precursor: 1-(4-Fluoro-3-methylphenyl)ethanone (CAS: 369-32-4) Context: This chiral alcohol is a high-value pharmacophore, serving as a scaffold for kinase inhibitors and receptor antagonists where the specific (S)-configuration dictates binding affinity.

This guide evaluates two dominant synthesis routes: Biocatalytic Reduction (Ketoreductases/KREDs) and Asymmetric Transfer Hydrogenation (ATH) . While ATH offers rapid implementation for early-phase discovery, Biocatalysis provides superior enantiopurity (>99.5% ee) and scalability for GMP manufacturing, eliminating heavy metal contamination risks.

Structural Analysis & Synthetic Challenges

The substrate, 1-(4-Fluoro-3-methylphenyl)ethanone , presents unique electronic and steric challenges:

  • Electronic Effect: The 4-Fluorine atom is an electron-withdrawing group (EWG), which generally activates the carbonyl carbon toward nucleophilic attack (hydride transfer).

  • Steric Effect: The 3-Methyl group creates an ortho-like steric clash (depending on conformation), potentially hindering bulky chemical catalysts.

  • Chirality: Achieving the (S)-configuration requires delivery of the hydride to the Re-face of the prochiral ketone (assuming Cahn-Ingold-Prelog priority rules where O > C-F-phenyl > Methyl > H).

Route A: Enzymatic Reduction (Biocatalysis)

Mechanism & Causality

Biocatalysis utilizes NAD(P)H-dependent Ketoreductases (KREDs). The enzyme binds the ketone in a specific orientation within the active site, guided by hydrophobic pockets that accommodate the aromatic ring and the methyl group.

  • Why KREDs? They offer "perfect" stereocontrol due to the rigid chiral environment of the protein pocket.

  • Cofactor Regeneration: To make the process economical, a coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) recycles the expensive NADP+ back to NADPH using glucose as a sacrificial reductant.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of (S)-alcohol with >99% ee.

Reagents:

  • Substrate: 1-(4-Fluoro-3-methylphenyl)ethanone (50 g/L)

  • Enzyme: Commercial KRED (e.g., Lactobacillus kefir origin or engineered variant)

  • Cofactor: NADP+ (0.5 g/L)

  • Recycling System: GDH (200 U/mL) + Glucose (1.5 eq)

  • Buffer: KPi (100 mM, pH 7.0)

  • Co-solvent: IPA or DMSO (10% v/v) to enhance substrate solubility.

Workflow:

  • Preparation: Dissolve substrate in DMSO. Dissolve glucose and NADP+ in buffer.

  • Initiation: Add KRED and GDH enzymes to the buffer. Add substrate solution slowly to prevent enzyme denaturation.

  • Reaction: Stir at 30°C, pH 7.0 (maintain pH with 1M NaOH via stat-titrator).

  • Validation (IPC): Monitor conversion via HPLC every 2 hours.

    • Success Criteria: >98% conversion within 24 hours.

  • Workup: Extract with Ethyl Acetate (EtOAc).[1] The enzyme remains in the aqueous phase (no emulsion if filtered).

  • Purification: Evaporate solvent. Distillation is rarely needed due to high conversion.

Biocatalytic Cycle Diagram

Biocatalysis Substrate Ketone Substrate (Prochiral) KRED KRED Enzyme (Active Site) Substrate->KRED Binding Product (S)-Alcohol (Product) KRED->Product Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED H- transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Regeneration GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.

Route B: Chemical Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality

ATH typically employs Ruthenium (Ru) or Rhodium (Rh) complexes with chiral diamine ligands (e.g., Noyori's catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]).

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru-H acts as the hydride source, while the ligand's NH proton activates the carbonyl oxygen.

  • Why ATH? It is faster to set up than enzyme screening and does not require water/buffer optimization. It uses Formic Acid/Triethylamine (TEAF) as the hydrogen source.

Experimental Protocol

Objective: Synthesis of (S)-alcohol with >95% ee.

Reagents:

  • Substrate: 1-(4-Fluoro-3-methylphenyl)ethanone[2]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (S/C ratio 1000:1)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol.

Workflow:

  • Inerting: Purge reactor with Nitrogen (O2 kills the catalyst).

  • Charge: Add substrate and catalyst to solvent.[1]

  • Addition: Add Formic Acid/TEA mixture dropwise.

  • Reaction: Stir at 25-40°C. CO2 gas evolution indicates reaction progress.

  • Validation: Check HPLC.

    • Risk:[2] Reversibility. The reaction is an equilibrium; removing CO2 drives it forward.

  • Workup: Wash with water to remove salts. Pass through a silica pad or use a metal scavenger (e.g., SiliaMetS) to remove Ruthenium (Critical for pharma).

Chemical Catalytic Cycle Diagram

ChemicalATH PreCat Ru-Precatalyst ActiveCat Ru-Hydride species (16e-) PreCat->ActiveCat Activation Transition Transition State (Six-membered) ActiveCat->Transition + Ketone CO2 CO2 (Gas) ActiveCat->CO2 Byproduct Transition->ActiveCat Regeneration (+ HCOOH) Alcohol (S)-Alcohol Transition->Alcohol Hydride Transfer Ketone Ketone HCOOH HCOOH/TEA HCOOH->ActiveCat H2 Source

Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation cycle via metal-ligand bifunctional mechanism.

Comparative Analysis Data

The following data is synthesized from benchmarks of substituted acetophenone reductions (specifically 4-Fluoro and 3,4-Dimethyl analogs) which serve as reliable proxies for the target.

MetricEnzymatic Reduction (KRED)Chemical Reduction (Ru-ATH)
Enantiomeric Excess (ee) > 99.5% (Strictly (S))95 - 97% (Requires recrystallization)
Yield 90 - 95%85 - 92%
Catalyst Cost High initial (reusable via immobilization)High (Ru/Ligand is expensive)
Impurity Profile Protein residues (easy removal)Ruthenium (Heavy Metal)
Reaction Conditions Aqueous, pH 7, 30°C (Green)Organic solvent, Inert gas, CO2 evolution
Space-Time Yield 10 - 50 g/L/day50 - 100 g/L/day
Scalability Linear scale-up; no exotherm risksCO2 management required; exotherm risk
Decision Matrix
  • Choose Enzymatic if: The target is a late-stage API intermediate where heavy metal limits (<10 ppm) are strict, or if >99% ee is mandatory without recrystallization.

  • Choose Chemical if: You are in early R&D, need gram-quantities immediately, and do not have time for enzyme screening.

References

  • Enantioselective Biocatalytic Reduction of Acetophenone Derivatives. ResearchGate. (Methodology for KRED screening on fluorinated acetophenones).

  • Asymmetric reduction of substituted acetophenones using immobilized cells. PubMed. (Scale-up protocols for biocatalysis).

  • Green Asymmetric Reduction of Methylacetophenone. Semantic Scholar. (Comparison of green metrics for methyl-substituted analogs).

  • Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol (Analogous Protocols). ChemicalBook. (Physical properties and precursor data).[1][3][4][5][6][7][8]

  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. (Demonstrates high efficiency of KREDs on electron-deficient/sterically hindered rings).

Sources

A Comparative Guide to the Infrared Spectroscopic Analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of the chiral alcohol (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. We will dissect the expected spectral features, compare the utility of IR spectroscopy against other common analytical techniques, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on accurate and efficient molecular characterization.

The Role of IR Spectroscopy in Characterizing Chiral Alcohols

Infrared spectroscopy is a powerful and rapid analytical technique for identifying the functional groups within a molecule.[1][2] The principle is based on the concept that molecular bonds are not rigid; instead, they behave like springs that vibrate at specific, quantized frequencies.[2][3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum.[1] This spectrum serves as a unique "fingerprint" of the molecule's functional groups.

For a molecule like (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, IR spectroscopy is an invaluable first-pass analytical tool. It allows for the quick confirmation of the successful conversion of a ketone precursor (e.g., 4-fluoro-3-methylacetophenone) to the desired secondary alcohol. The disappearance of a strong carbonyl (C=O) peak and the appearance of a characteristic hydroxyl (O-H) band provide immediate and conclusive evidence of the reaction's progress.

Predicted IR Spectrum and Vibrational Mode Assignments

The structure of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol contains several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum. The primary regions of interest are the O-H and C-O stretching of the secondary alcohol, the C-H stretches of the aromatic and aliphatic portions, the aromatic C=C in-ring vibrations, and the C-F stretch.

Below is a summary of the expected IR absorption peaks. The causality behind these assignments lies in the bond strength, the masses of the connected atoms, and the overall molecular environment, including intermolecular hydrogen bonding.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale & In-Depth Insights
3500–3200 Strong, BroadO-H Stretch (Hydrogen-bonded)This is the most prominent and easily identifiable peak for an alcohol.[2][4][5] Its broadness is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[2] In a very dilute solution in a non-polar solvent, a sharper, "free" O-H peak may appear around 3600 cm⁻¹.[3][5] The presence of this broad "tongue" is a primary indicator of a successful synthesis from a ketone.[1]
3100–3000 Medium-WeakAromatic C(sp²)–H StretchThese absorptions occur at a slightly higher frequency than their aliphatic counterparts due to the increased s-character of the sp² hybridized carbon, which strengthens the C-H bond.[1][6][7] Multiple weak peaks may be observed in this region.
3000–2850 MediumAliphatic C(sp³)–H StretchThese peaks arise from the methyl and ethyl groups on the molecule.[6][8] The region below 3000 cm⁻¹ is characteristic of C-H bonds on sp³ hybridized carbons.[1]
1600 & 1500 Medium-WeakAromatic C=C In-Ring StretchThe benzene ring has characteristic in-plane carbon-carbon double bond stretching vibrations that typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[7] Their presence confirms the aromatic core of the molecule.
1470–1450 MediumAliphatic C–H Bend (Scissoring)These absorptions are due to the bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.[6]
~1375 MediumMethyl C–H Bend (Symmetric)This peak, often referred to as the "umbrella mode," is characteristic of a methyl (CH₃) group.[6]
1320–1000 StrongC–O Stretch & C–F Stretch This region is complex but highly informative. The C–O stretch for a secondary alcohol is typically a strong band between 1150-1075 cm⁻¹.[9][10] The aromatic C–F stretch also gives a very strong absorption, typically between 1250-1020 cm⁻¹.[11] These peaks may overlap, but their combined strong intensity in this region, along with the O-H stretch, provides a self-validating confirmation of the alcohol functional group attached to a fluorinated aromatic ring.
900–675 StrongAromatic C–H Out-of-Plane (OOP) BendThese are often the most intense bands in the fingerprint region for aromatic compounds and are highly diagnostic of the ring's substitution pattern.[6][7][12] For the 1,2,4-trisubstituted pattern of this molecule (considering the ethyl alcohol, methyl, and fluoro groups as substituents), a strong band is expected in the 800-850 cm⁻¹ range.[12]
Visualizing Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes that give rise to the most characteristic peaks in the IR spectrum of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

Caption: Key vibrational modes for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. Each analytical method provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence of functional groups (O-H, C-O, C-F, C=C, C-H).Fast & Simple: Data acquisition takes minutes. Low Cost: Instruments are widely available. Definitive: Excellent for confirming reaction completion (e.g., ketone to alcohol).No Connectivity Info: Does not reveal how atoms are connected. Not Quantitative: Difficult to use for precise concentration measurements without calibration. A-chiral: Cannot distinguish between enantiomers ((S) vs. (R)).
¹H & ¹³C NMR Detailed molecular structure, atom connectivity, chemical environment of each proton and carbon.Definitive Structure: Provides the complete carbon-hydrogen framework. Stereochemistry: Can provide information on relative stereochemistry.Slower: Requires longer acquisition and processing times. Higher Cost: NMR spectrometers are expensive to purchase and maintain. Sample Amount: Typically requires more sample than IR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High Sensitivity: Requires very little sample. Molecular Formula: High-resolution MS can determine the elemental composition.Isomers: Cannot distinguish between structural isomers or stereoisomers without tandem MS/MS techniques. Non-destructive: Is a destructive technique.
Chiral HPLC Separation and quantification of enantiomers.Enantiomeric Purity: The only common technique to determine the enantiomeric excess (ee%) of the sample. Quantitative: Can be used for precise concentration measurements of each enantiomer.Method Development: Requires specific chiral columns and method optimization. Not Structural: Provides no information about the molecular structure itself.

In a drug development workflow, IR spectroscopy serves as the initial, rapid screening tool. A scientist would first use IR to confirm the presence of the alcohol. Following this confirmation, NMR would be employed to verify the full, correct structure, MS to confirm the molecular weight, and finally, Chiral HPLC to ensure the desired enantiomeric purity has been achieved.

Standard Operating Procedure: Acquiring an ATR-FTIR Spectrum

This protocol outlines the steps for obtaining a high-quality IR spectrum of a liquid or low-melting solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and speed.

Experimental Workflow Diagram

Caption: Standard workflow for ATR-FTIR spectrum acquisition.

Step-by-Step Protocol
  • System Preparation:

    • Causality: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Any residue from previous samples will appear in your spectrum.

    • Action: Gently wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Acquisition:

    • Causality: The ambient atmosphere contains IR-active molecules (CO₂, H₂O). A background scan measures the spectrum of the atmosphere, which is then mathematically subtracted from the sample spectrum to ensure that the final spectrum contains only peaks from the sample itself. This is a critical step for data integrity.

    • Action: With the clean, empty ATR accessory in place, initiate a "Background Scan" using the instrument's software. This typically involves 16-32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few microns into the sample.

    • Action: Place a single drop of the liquid sample or a small amount of the solid onto the center of the ATR crystal. If it is a solid, use the pressure arm to ensure firm contact.

  • Sample Spectrum Acquisition:

    • Causality: This is the measurement of the infrared light absorbed by the sample.

    • Action: Initiate the "Sample Scan" using the same parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Causality: Raw data may require minor corrections for analysis. Peak picking identifies the precise wavenumbers of the absorption maxima.

    • Action: Use the software to perform a baseline correction if needed. Use the peak-picking tool to label the major absorption bands. Compare these experimental wavenumbers to the expected values detailed in Section 2 of this guide.

  • Cleanup:

    • Causality: Proper cleanup prevents cross-contamination of future samples and maintains the longevity of the instrument.

    • Action: Thoroughly clean the ATR crystal with an appropriate solvent as described in Step 1.

By following this self-validating protocol, which includes the critical background collection step, researchers can reliably obtain high-quality, reproducible IR spectra for the confident identification of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.

References

  • Google. (2026).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-66. [Link]

  • University of California, Los Angeles. (n.d.). Benzene and its derivatives. [Link]

  • Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(4), 349-350. [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Reddit. (2022, October 27). IR spectroscopy, OH stretch. r/chemhelp. [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

  • Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemsrc. (2025, August 22). 4'-Fluoro-3'-methylacetophenone. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.